molecular formula C9H8BrNO2 B1456457 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 868371-91-9

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1456457
CAS No.: 868371-91-9
M. Wt: 242.07 g/mol
InChI Key: VHEPADRAYRQXLU-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 2nd position, and a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring . The reaction conditions generally include the use of an organic solvent such as butanone and a controlled temperature to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that benzoxazine derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 8-bromo derivatives can inhibit cancer cell proliferation through apoptosis induction. For instance, a series of benzoxazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, showing significant activity against breast and lung cancer cells .

2. Renin Inhibition
The compound has been studied for its potential as a small molecule inhibitor of renin, an enzyme involved in blood pressure regulation. A study published in Bioorganic & Medicinal Chemistry reported the design and synthesis of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as orally bioavailable renin inhibitors. These compounds demonstrated potent activity and favorable pharmacokinetic properties, suggesting that 8-bromo derivatives could be optimized for similar therapeutic uses .

3. Antimicrobial Properties
Another area of interest is the antimicrobial activity of benzoxazine derivatives. Research has shown that these compounds can exhibit significant antibacterial and antifungal activities. For example, derivatives were tested against various bacterial strains, with notable effectiveness observed against Staphylococcus aureus and Escherichia coli .

Agricultural Applications

1. Herbicide Development
The structural characteristics of 8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one make it a candidate for herbicide development. Studies have explored the synthesis of benzoxazine-based herbicides that target specific biochemical pathways in plants, leading to effective weed management strategies without harming crops .

2. Plant Growth Regulators
In agricultural research, compounds like 8-bromo derivatives have been investigated for their role as plant growth regulators. They can influence growth patterns and stress responses in plants, potentially enhancing crop yield under adverse conditions .

Materials Science

1. Polymer Chemistry
Benzoxazine compounds are used as monomers in the synthesis of thermosetting polymers. The unique properties of the benzoxazine ring allow for the production of materials with high thermal stability and mechanical strength. Research has focused on developing new polymer formulations incorporating 8-bromo derivatives to enhance performance characteristics such as heat resistance and durability .

2. Coatings and Adhesives
The application of this compound in coatings and adhesives has been explored due to its excellent adhesion properties and resistance to solvents. Studies have shown that incorporating this compound into formulations can improve the overall performance of coatings used in industrial applications .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivitySignificant cytotoxic effects on cancer cell lines
Renin InhibitionPotent small molecule inhibitors with favorable pharmacokinetics
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli
Agricultural ScienceHerbicide DevelopmentTargeted biochemical pathways for effective weed management
Plant Growth RegulatorsEnhances crop yield under stress conditions
Materials SciencePolymer ChemistryHigh thermal stability and mechanical strength
Coatings and AdhesivesImproved adhesion properties in industrial applications

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methyl-2H-1,4-benzoxazin-3-one
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Uniqueness

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specific properties.

Biological Activity

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNOC_9H_{10}BrNO with a molecular weight of 242.07 g/mol. The compound exhibits a unique structure that contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological effects. Below are some key areas of activity:

1. Antimicrobial Activity

Research indicates that benzoxazine derivatives possess significant antimicrobial properties. A study highlighted that certain derivatives showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
8-Bromo-2-methyl-benzoxazine0.0048E. coli
Other derivatives0.0195Bacillus mycoides
Other derivatives0.039Candida albicans

2. Neuropharmacological Effects

The compound has been investigated for its potential as a serotonin receptor antagonist. A related study evaluated various benzoxazine derivatives for their ability to antagonize the serotonin-3 (5HT3) receptor, showing promising results for compounds with specific substitutions on the benzoxazine ring . The most potent derivative exhibited a Ki value of 0.019 nM, indicating strong binding affinity.

Case Studies

Several case studies have documented the biological activities of benzoxazine derivatives:

  • Antibacterial Efficacy : A study involving the synthesis of various benzoxazine derivatives demonstrated that those with halogen substitutions exhibited enhanced antibacterial activity against multiple strains .
  • Neuropharmacological Evaluation : In vivo studies revealed that certain derivatives could effectively antagonize the von Bezold-Jarisch reflex in rats, indicating potential therapeutic applications in managing nausea and vomiting associated with chemotherapy .

Properties

IUPAC Name

8-bromo-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEPADRAYRQXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-N-(3-bromo-2-hydroxyphenyl)propionamide (4.70 g, 14.6 mmol) and potassium carbonate (2.01 g, 14.6 mmol) in N,N-dimethylformamide (100 ml) was stirred at room temperature for 15 h. The mixture was poured into water and extracted with ether. The extract was washed with brine, dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography eluting with 20% ethyl acetate/n-hexane to afford 2.12 g (60%) of the title compound.
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4.7 g
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2.01 g
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100 mL
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60%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-N-(3-bromo-2-hydroxyphenyl)propanamide (4.72 g, 14.61 mmol) and potassium carbonate (2.020 g, 14.61 mmol) in DMF (50 mL) was stirred at room temperature overnight. At the conclusion of this period, the reaction mixture was diluted with water and extracted with ether. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated. The resulting residue was purified by flash chromatography (100:0:0 to 0:90:10 hexanes:ethyl acetate:methanol) to afford the title compound (3.35 g, 95% yield) as a brown solid. 1H NMR (400 MHz, CDCl3) δ 8.17 (br. S, 1H), 7.22 (dd, J=8.0, 1.4 Hz, 1H), 6.85 (t, J=7.9 Hz, 1H), 6.76 (dd, J=7.8, 1.4 Hz, 1H), 4.78 (q, J=6.8 Hz, 1H), 1.64 (d, J=6.8 Hz, 3H).
Quantity
4.72 g
Type
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2.02 g
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50 mL
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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